molecular formula C13H7N5O B2808883 2-(Cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860784-93-6

2-(Cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2808883
CAS No.: 860784-93-6
M. Wt: 249.233
InChI Key: AQXVBKITINVVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical reagent for research use. The pyrazolo[1,5-a]pyrimidine scaffold is a structure of high interest in medicinal chemistry and is recognized as a promising core for developing novel anticancer agents . Specifically, derivatives sharing the 7-(furan-2-yl) substitution pattern have been reported to inhibit the viability of human carcinoma cell lines, demonstrating cytotoxic properties in vitro . This compound is intended for research applications such as investigating structure-activity relationships (SAR) of fused pyrimidine derivatives, exploring new mechanisms of action in oncology, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O/c14-5-3-10-9(8-15)13-16-6-4-11(18(13)17-10)12-2-1-7-19-12/h1-2,4,6-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXVBKITINVVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C(=NN23)CC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(Cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine for catalysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The incorporation of the furan ring enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
    • A notable case study involved the synthesis of various derivatives of 2-(cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, which were tested against different cancer cell lines. Results indicated promising cytotoxic effects, particularly against breast and lung cancer cells .
  • JAK Inhibition
    • The compound has been investigated as a potential Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors associated with inflammatory diseases and cancers. In vitro studies showed that the compound effectively inhibits JAK activity, suggesting its potential use in treating autoimmune disorders and certain cancers .
  • Protein Kinase CK2 Inhibition
    • Another significant application is the inhibition of protein kinase CK2, which plays a role in cell proliferation and survival. Compounds derived from pyrazolo[1,5-a]pyrimidines have been shown to selectively inhibit CK2 activity, making them candidates for further development as therapeutic agents against various malignancies .

Synthetic Applications

The synthesis of this compound employs various methods:

  • Sonochemical Synthesis : A scalable sonochemical method has been developed for synthesizing this class of compounds efficiently. This method allows for rapid reaction times and high yields, making it economically viable for large-scale production .
  • One-Pot Reactions : The compound can also be synthesized through one-pot reactions involving multiple reagents, streamlining the synthetic process while maintaining high purity levels .

Data Table: Summary of Biological Activities

Activity TypeTargetReferenceResult
AnticancerBreast Cancer Significant cytotoxicity observed
AnticancerLung Cancer Promising inhibition of cell growth
JAK InhibitionJAK1/2 Effective inhibition demonstrated
CK2 InhibitionProtein Kinase CK2 Selective inhibition confirmed

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 5, and 7 dictating biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with key analogs:

7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]5)

  • Substituents: Position 7: 2-Chlorophenylamino (enhances tumor-targeting affinity). Position 5: [18F]fluoroethoxymethyl (radiotracer functionality).
  • Application: Developed as a PET radiotracer for tumor imaging. Exhibits rapid tumor accumulation (tumor-to-muscle ratio: 3.5 at 60 min) and moderate washout from non-target tissues .
  • Key Data :

    Property Value
    Radiochemical yield 25% (decay-uncorrected)
    Radiochemical purity >98%
    Tumor uptake (S180 mice) 3.5 ± 0.4 %ID/g at 60 min
  • Comparison: The 18F-labeling enables real-time imaging, unlike the non-radioactive target compound. The chlorophenylamino group enhances tumor specificity compared to the furan-2-yl group .

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Substituents :
    • Position 7: Phenyl (hydrophobic, improves membrane permeability).
  • However, the phenyl group may reduce solubility in aqueous media .
  • Applications : Explored in kinase inhibition studies due to structural mimicry of ATP .

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Substituents :
    • Position 5: Furan-2-yl.
    • Position 7: Trifluoromethyl (electron-withdrawing, enhances metabolic stability).
  • Key Data :

    Property Value
    Molecular weight 278.19 g/mol
    CAS 827588-26-1
  • Comparison: The trifluoromethyl group at position 7 increases resistance to oxidative metabolism, offering a longer half-life than the cyanomethyl-substituted compound .

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Substituents :
    • Position 7: 4-Methoxyphenyl (polar, improves water solubility).
  • Properties : The methoxy group reduces logP (estimated ~1.9) compared to the furan analog, favoring renal excretion .
  • Applications : Investigated as an intermediate for antitumor agents .

Pyrazolo[1,5-a]pyrimidine Derivatives with Azo Groups

  • Example: 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile.
  • Substituents :
    • Position 3: Chlorophenylazo (chromophoric, useful in spectroscopy).
    • Position 6: Nitrile (enhances hydrogen bonding).
  • Applications : Azo derivatives are studied for antimicrobial activity, with MIC values ranging from 8–32 µg/mL against S. aureus .

Biological Activity

2-(Cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and enzymatic inhibition activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the molecular formula C13H7N5OC_{13}H_7N_5O and features a unique pyrazolo[1,5-a]pyrimidine scaffold. Its structure includes a furan ring and cyano groups that contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent antimicrobial properties. For instance, compounds similar to this compound showed effective inhibition against various pathogens.

In Vitro Studies

A study evaluated the antimicrobial activity of several pyrazole derivatives, where one derivative (designated as 7b ) showed remarkable activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The study also reported significant antibiofilm activity and low hemolytic toxicity.

CompoundMIC (μg/mL)Biofilm Reduction (%)Hemolytic Activity (%)
7b0.22753.23
Control--100

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential anticancer agents. Their mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Studies

  • Inhibition of DNA Gyrase : A derivative exhibited IC50 values between 12.27–31.64 μM for DNA gyrase inhibition, indicating its potential as a chemotherapeutic agent .
  • Enzymatic Inhibition : Another study highlighted that these compounds act as effective inhibitors of dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52–2.67 μM .

Enzymatic Inhibition

The compound's ability to inhibit critical enzymes like DNA gyrase and DHFR suggests its role in disrupting cellular processes essential for pathogen survival and cancer cell growth.

The interaction of these compounds with target enzymes is facilitated by their structural features, which allow for effective binding and inhibition.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?

The compound is synthesized via cyclocondensation of aminopyrazole precursors with electrophilic reagents. A key method involves:

  • Step 1 : Reacting 5-aminopyrazole derivatives with furan-substituted enaminones in refluxing pyridine, followed by acid quenching and crystallization .
  • Step 2 : Introducing the cyanomethyl group at the C-2 position through nucleophilic substitution or cyanation reactions. For example, chloromethyl intermediates (e.g., 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) can react with cyanide sources under controlled conditions .
  • Purification : Typically involves recrystallization from ethanol or DMF, achieving yields of 60–70% .

Advanced: How can regioselectivity challenges during substitution at the C-5 and C-7 positions be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Electronic effects : Electron-withdrawing groups (e.g., CN at C-3) direct substitutions to the C-5 position due to resonance stabilization .
  • Steric hindrance : Bulky substituents on the furan ring (C-7) may favor reactions at C-4. Use of polar aprotic solvents (e.g., DMF) enhances reactivity at sterically hindered sites .
  • Validation : Monitor reaction progress using TLC and confirm regiochemistry via 1H^{1}\text{H}-NMR coupling patterns (e.g., singlet for isolated protons at C-5) .

Basic: What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • IR : Confirm nitrile (C≡N) stretches at ~2200 cm1^{-1} and furan C-O-C bands at ~1250 cm1^{-1} .
    • NMR : 1H^{1}\text{H}-NMR identifies furan protons (δ 6.5–7.5 ppm) and cyanomethyl protons (δ 3.5–4.5 ppm). 13C^{13}\text{C}-NMR verifies nitrile carbons at ~115 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+^+]) at m/z 249.23 (C13_{13}H7_7N5_5O) confirm molecular weight .

Advanced: How can conflicting spectral data (e.g., unexpected splitting in 1H^{1}\text{H}1H-NMR) be resolved?

  • Contradiction analysis :
    • Impurity check : Use HPLC to rule out byproducts; purity >98% is required for reliable NMR .
    • Solvent effects : Record NMR in deuterated DMSO or CDCl3_3 to avoid solvent-shift artifacts .
    • X-ray crystallography : Resolve ambiguous proton environments by determining the crystal structure (e.g., planar pyrazolo[1,5-a]pyrimidine core with furan perpendicular to the plane) .

Basic: How is the compound’s stability evaluated under experimental conditions?

  • In vitro stability :
    • Thermal stability : Heat at 40–60°C for 24 hours in DMSO or PBS; monitor degradation via HPLC .
    • pH stability : Test in buffers (pH 2–12) to identify hydrolysis-sensitive sites (e.g., nitrile groups) .
  • Light sensitivity : Store in amber vials and assess photodegradation under UV/visible light .

Advanced: What strategies improve the compound’s bioavailability for pharmacological studies?

  • Structural modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl or amine) at C-5 to enhance solubility .
    • Replace the cyanomethyl group with bioisosteres (e.g., carboxamide) to reduce metabolic lability .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Basic: How are biological activities (e.g., antimicrobial) assayed for this compound?

  • Antimicrobial assays :
    • Agar diffusion : Test against E. coli (Gram-negative) and B. subtilis (Gram-positive) using Czapek Dox agar .
    • MIC determination : Serial dilution in Müller-Hinton broth; measure inhibition at 24–48 hours .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HeLa) to assess safety margins .

Advanced: How can computational methods predict binding modes to biological targets?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., MurC ligase in bacteria) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide optimization .

Basic: What are common derivatization strategies for this scaffold?

  • C-3 modifications : Replace nitrile with carboxamide or thioether groups via nucleophilic substitution .
  • C-7 substitutions : Introduce aryl or alkyl groups via Suzuki-Miyaura coupling with furan-protected boronic acids .

Advanced: How are reaction yields optimized for large-scale synthesis?

  • Solvent optimization : Replace pyridine with recyclable ionic liquids to improve atom economy .
  • Catalysis : Use Pd/C or Cu(I) catalysts for cross-coupling reactions, reducing side products .
  • Process control : Monitor reaction kinetics via in-situ FTIR to terminate at peak yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.